1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the oxadiazole, pyridine, and imidazole rings contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the oxadiazole ring, followed by the formation of the pyridine and imidazole rings. The final step involves the coupling of these intermediates to form the target compound.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized from tert-butylamidoxime and 4-aminobenzoic acid under acidic conditions.
Pyridine Ring Formation: The pyridine ring is typically synthesized through a cyclization reaction involving appropriate precursors.
Imidazole Ring Formation: The imidazole ring can be synthesized using glyoxal and ammonia, followed by further functionalization.
Coupling Reaction: The final step involves coupling the oxadiazole, pyridine, and imidazole intermediates using a suitable coupling agent under controlled conditions.
Chemical Reactions Analysis
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione: This compound also contains the oxadiazole ring but differs in its overall structure and biological activity.
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline: This compound shares the oxadiazole ring but has different substituents, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which contribute to its diverse chemical and biological properties.
Properties
Molecular Formula |
C23H23FN6O2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C23H23FN6O2/c1-14(15-5-7-17(24)8-6-15)27-20(31)18-12-30(13-26-18)19-11-16(9-10-25-19)21-28-22(29-32-21)23(2,3)4/h5-14H,1-4H3,(H,27,31) |
InChI Key |
RZZTYSBQSIRQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(C=N2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)(C)C |
Origin of Product |
United States |
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